molecular formula C15H10ClFO2 B14134097 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione CAS No. 38448-97-4

1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione

Cat. No.: B14134097
CAS No.: 38448-97-4
M. Wt: 276.69 g/mol
InChI Key: XNMPPECXFGXENE-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chloro-4-fluorobenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of catalysts such as zeolites or metal-organic frameworks can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme-substrate interactions and receptor binding affinities.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by forming a stable complex with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

    1-(3-Chloro-4-fluorophenyl)-3-phenyl-1,3-propanedione: can be compared with other aromatic ketones such as:

Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring imparts unique electronic and steric properties to this compound, making it more reactive in certain chemical reactions compared to its analogs. This dual substitution also enhances its potential as a pharmacophore in drug design.

Properties

CAS No.

38448-97-4

Molecular Formula

C15H10ClFO2

Molecular Weight

276.69 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-phenylpropane-1,3-dione

InChI

InChI=1S/C15H10ClFO2/c16-12-8-11(6-7-13(12)17)15(19)9-14(18)10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

XNMPPECXFGXENE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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